Spectroscopic analysis (NMR, FT-IR) of 5-ethoxy-1H-benzimidazole-2-sulfonic acid.
Spectroscopic analysis (NMR, FT-IR) of 5-ethoxy-1H-benzimidazole-2-sulfonic acid.
An In-depth Technical Guide to the Spectroscopic Analysis of 5-ethoxy-1H-benzimidazole-2-sulfonic acid
Authored by: A Senior Application Scientist
Introduction
Benzimidazoles represent a cornerstone in heterocyclic chemistry, renowned for their wide-ranging biological activities which include antimicrobial, antiviral, and antitumor properties.[1] This diverse bioactivity makes them a focal point in pharmaceutical research and drug development. The precise molecular structure and purity of these compounds are critical determinants of their efficacy and safety. Consequently, robust analytical methodologies for their characterization are indispensable. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy stand out as powerful, non-destructive tools for unambiguous structural elucidation.[1]
This guide provides a comprehensive technical overview of the spectroscopic analysis of a specific derivative, 5-ethoxy-1H-benzimidazole-2-sulfonic acid. We will delve into the theoretical underpinnings and practical application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy for the complete structural confirmation of this molecule. The causality behind experimental choices and the logic of spectral interpretation will be emphasized, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Rationale
To effectively interpret spectroscopic data, a foundational understanding of the molecule's structure is paramount. 5-ethoxy-1H-benzimidazole-2-sulfonic acid is comprised of a central benzimidazole core, substituted with an ethoxy group at the 5-position and a sulfonic acid group at the 2-position. Each of these functional groups imparts unique and identifiable signatures in the NMR and FT-IR spectra.
Caption: Molecular structure of 5-ethoxy-1H-benzimidazole-2-sulfonic acid.
¹H NMR Spectroscopic Analysis
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule.[1] The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, allowing for the differentiation of protons in various parts of the structure.[2]
Predicted ¹H NMR Spectrum
Based on the structure, the following proton signals are anticipated, typically using DMSO-d₆ as the solvent to ensure solubility and the observation of exchangeable protons like N-H and O-H.[1]
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N-H Proton: The proton on the imidazole nitrogen is expected to appear as a broad singlet in the downfield region of the spectrum, likely between 12.0 and 13.6 ppm.[1] This significant deshielding is due to the aromaticity of the ring and intermolecular hydrogen bonding with the DMSO solvent.[1]
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Aromatic Protons: The benzene ring has three protons. Their chemical shifts and splitting patterns are dictated by the electron-donating ethoxy group and the overall heterocyclic system. We expect to see distinct signals for H-4, H-6, and H-7, with coupling constants providing information on their relative positions.[1]
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Ethoxy Group Protons: The ethoxy group will present as two distinct signals: a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The splitting pattern arises from coupling to the adjacent protons.
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Sulfonic Acid Proton: The acidic proton of the -SO₃H group is exchangeable and will likely appear as a broad singlet. Its chemical shift can be highly variable depending on concentration and residual water content.
Experimental Protocol: Sample Preparation for ¹H NMR
A robust and reproducible protocol is essential for acquiring high-quality NMR data.
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Sample Weighing: Accurately weigh 5-10 mg of the 5-ethoxy-1H-benzimidazole-2-sulfonic acid sample into a clean, dry vial.[1]
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Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its excellent ability to dissolve many benzimidazole derivatives and to allow for the observation of the N-H proton.[1]
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Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
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Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
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Analysis: Acquire the ¹H NMR spectrum on a spectrometer, typically at a frequency of 400 MHz or higher for better resolution.
Anticipated ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Broad Singlet | 1H | N-H (Imidazole) |
| ~7.5-7.8 | Multiplet | 3H | Aromatic Protons (H-4, H-6, H-7) |
| ~4.1 | Quartet | 2H | -OCH₂CH₃ |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
| Variable | Broad Singlet | 1H | -SO₃H |
¹³C NMR Spectroscopic Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Predicted ¹³C NMR Spectrum
The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
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Aromatic and Heterocyclic Carbons: The benzimidazole core will show multiple signals in the aromatic region (typically 110-150 ppm). The carbon atom at the 2-position, directly attached to the electron-withdrawing sulfonic acid group, is expected to be significantly deshielded.
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Ethoxy Group Carbons: The two carbons of the ethoxy group will appear in the aliphatic region of the spectrum. The -OCH₂- carbon will be further downfield (~60-70 ppm) compared to the terminal -CH₃ carbon (~15-20 ppm) due to the proximity of the electronegative oxygen atom.
Anticipated ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150-160 | C-2 (attached to -SO₃H) |
| ~110-145 | Aromatic & Imidazole Carbons |
| ~64 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected FT-IR Absorptions
The key functional groups in 5-ethoxy-1H-benzimidazole-2-sulfonic acid will produce characteristic absorption bands.
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O-H and N-H Stretching: A broad absorption band is expected in the region of 3400-2500 cm⁻¹ due to the O-H stretching of the sulfonic acid group and the N-H stretching of the imidazole ring.
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C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group will be observed just below 3000 cm⁻¹.
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C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring are expected in the 1620-1450 cm⁻¹ region.[3]
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S=O Stretching: The sulfonic acid group is characterized by strong absorption bands for asymmetric and symmetric S=O stretching, typically found in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[2]
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C-O-C Stretching: The ether linkage of the ethoxy group will show a characteristic C-O-C stretching band, usually in the 1250-1050 cm⁻¹ region.
Experimental Protocol: FT-IR Sample Preparation (KBr Pellet)
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Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
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Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
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Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Anticipated FT-IR Data
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 2500 (broad) | O-H and N-H Stretch | -SO₃H and N-H |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (Ethoxy) |
| 1620 - 1450 | C=N and C=C Stretch | Benzimidazole Ring |
| 1344 - 1317 | S=O Asymmetric Stretch | Sulfonic Acid |
| 1187 - 1147 | S=O Symmetric Stretch | Sulfonic Acid |
| 1250 - 1050 | C-O-C Stretch | Ether (Ethoxy) |
Integrated Spectroscopic Analysis Workflow
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The workflow below illustrates how NMR and FT-IR are used in a complementary fashion to achieve unambiguous structural confirmation.
Caption: Workflow for integrated spectroscopic analysis.
Conclusion
The spectroscopic analysis of 5-ethoxy-1H-benzimidazole-2-sulfonic acid through NMR and FT-IR provides a complete and detailed picture of its molecular structure. ¹H and ¹³C NMR spectroscopy precisely map the proton and carbon skeletons, while FT-IR spectroscopy confirms the presence of key functional groups. The integration of these techniques forms a self-validating system, ensuring the identity, structure, and purity of the compound. This level of rigorous characterization is fundamental in the fields of medicinal chemistry and drug development, where a thorough understanding of the molecular entity is a prerequisite for advancing to further studies.
References
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ResearchGate. Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. [Link]
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Indo American Journal of Pharmaceutical Research. SYNTHESIS, SPECTRAL AND PHYSICAL PROPERTIES OF BENZIMIDAZOLE DERIVATIVES -AN REVIEW. [Link]
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National Institutes of Health. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. [Link]
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Zeitschrift für Naturforschung B. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. [Link]
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Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. [Link]
